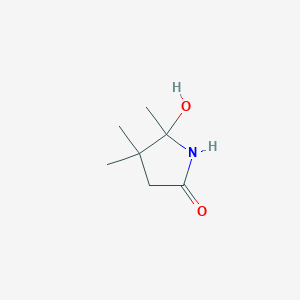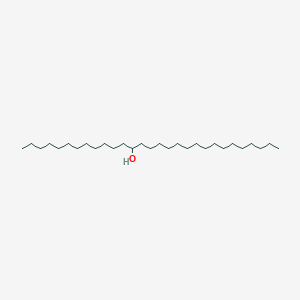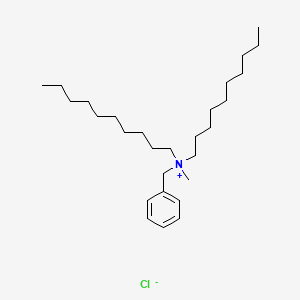![molecular formula C15H35NO3Si B14680194 n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine CAS No. 35501-23-6](/img/structure/B14680194.png)
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine: is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature, with a melting point of -132.5°C and a boiling point of 248.2°C . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine typically involves a two-step process:
-
Preparation of Chloromethyl Triethoxysilane:
- Sodium ethoxide is dissolved in an organic solvent.
- The sodium ethoxide solution is added dropwise to chloromethyl trichlorosilane.
- The reaction is allowed to proceed at room temperature.
- Ethanol and insoluble substances are removed by distillation to obtain chloromethyl triethoxysilane.
-
Reaction with Organic Amine:
- Organic amine is heated under nitrogen protection until boiling.
- Chloromethyl triethoxysilane is added dropwise.
- The reaction mixture is maintained at 70-200°C for 1-8 hours.
- The reactant is filtered to remove generated salts.
- The product is collected by distillation under reduced pressure .
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine undergoes several types of chemical reactions, including:
Alkylation: The compound can participate in alkylation reactions, where an alkyl group is transferred to the nitrogen atom.
Acylation: It can undergo acylation reactions, forming amides.
Condensation with Carbonyls: The compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Alkyl Halides: For alkylation reactions.
Acyl Chlorides: For acylation reactions.
Major Products Formed:
Alkylated Amines: Formed through alkylation.
Amides: Formed through acylation.
科学的研究の応用
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine involves its interaction with molecular targets through its amine and silane functional groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, influencing various biochemical pathways .
類似化合物との比較
n-Butylamine: An isomeric amine with similar reactivity but different structural properties.
n-Butylmethylamine: Another related compound with distinct applications.
N-tert-Butylmethylamine: Used in the preparation of various organic compounds
Uniqueness:
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine is unique due to its combination of amine and silane functional groups, which provide it with distinctive reactivity and applications compared to other similar compounds .
特性
CAS番号 |
35501-23-6 |
|---|---|
分子式 |
C15H35NO3Si |
分子量 |
305.53 g/mol |
IUPAC名 |
N-butyl-N-(triethoxysilylmethyl)butan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-6-11-13-16(14-12-7-2)15-20(17-8-3,18-9-4)19-10-5/h6-15H2,1-5H3 |
InChIキー |
BWYLUCQZPVGWLL-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


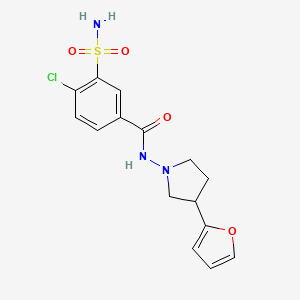
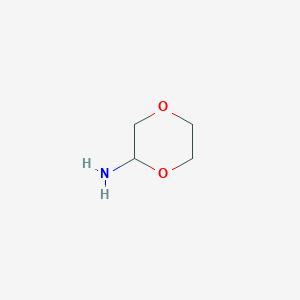
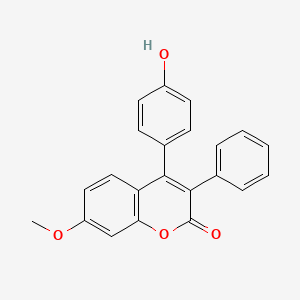
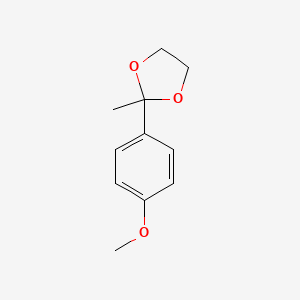
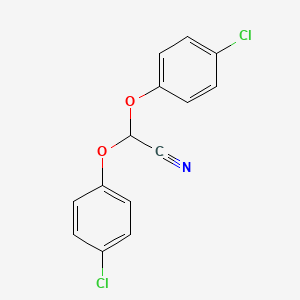
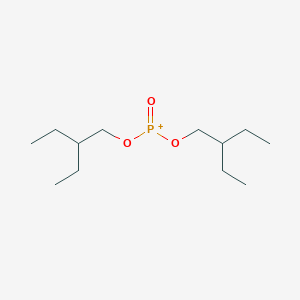
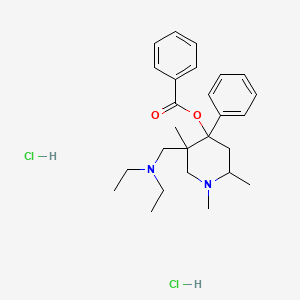
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)

